3-Propylhex-2-enoic acid
Description
3-Propylhex-2-enoic acid is an organic compound with the molecular formula C9H16O2. It is a member of the α, β-unsaturated carboxylic acids, which are known for their diverse applications in the chemical, pharmaceutical, and perfumery fields . This compound is characterized by its unique structure, which includes a double bond between the second and third carbon atoms and a propyl group attached to the third carbon atom.
Properties
IUPAC Name |
3-propylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-8(6-4-2)7-9(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCKTTNJLDJGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207856 | |
| Record name | 2-Hexenoic acid, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59117-27-0 | |
| Record name | 2-Hexenoic acid, 3-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059117270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylhex-2-enoic acid can be achieved through various methods. One common approach involves the hydrocarboxylation of alkynes. This process typically uses a combination of a nickel (II) salt, a bisphosphine ligand, and a catalytic amount of acid anhydride to achieve high selectivity and functional group compatibility . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial applications.
Industrial Production Methods: In an industrial setting, the production of 3-Propylhex-2-enoic acid may involve the use of formic acid as a substitute for carbon monoxide in the hydrocarboxylation process. This method is advantageous due to the lower toxicity and easier handling of formic acid compared to carbon monoxide . The use of inexpensive and ubiquitous first-row transition-metal catalysts, such as nickel, further enhances the feasibility of this method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Propylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the double bond plays a crucial role in the reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Propylhex-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Propylhex-2-enoic acid involves its interaction with various molecular targets and pathways. The compound’s double bond and carboxylic acid group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Hex-2-enoic acid: Similar in structure but lacks the propyl group.
3-Methylhex-2-enoic acid: Similar structure with a methyl group instead of a propyl group.
3-Butylhex-2-enoic acid: Similar structure with a butyl group instead of a propyl group.
Uniqueness: 3-Propylhex-2-enoic acid is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This structural feature can lead to differences in boiling points, solubility, and reactivity compared to its similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-propylhex-2-enoic acid, and how can reaction conditions be optimized?
- Methodology : Begin with esterification or oxidation of precursor alkenes, using catalysts like sulfuric acid for acid-catalyzed dehydration. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 80–120°C) to minimize side products. Purify via fractional distillation or recrystallization, and confirm purity using melting-point analysis .
- Data Consideration : Track yields and byproducts under varying conditions (solvent polarity, catalyst concentration) to identify optimal parameters.
Q. How should researchers characterize the structural purity of 3-propylhex-2-enoic acid?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the double bond (δ 5.2–5.8 ppm for protons) and carboxylic acid group (δ 10–12 ppm). Pair with infrared (IR) spectroscopy to validate the C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Advanced Tip : For crystallographic validation, employ single-crystal X-ray diffraction (SHELXL for refinement) to resolve bond lengths and angles .
Q. What safety protocols are critical when handling 3-propylhex-2-enoic acid in the lab?
- Methodology : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or dermal exposure. Store in acid-resistant containers and neutralize spills with sodium bicarbonate. Regularly monitor air quality via OSHA-compliant sampling if scaling reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-propylhex-2-enoic acid in catalytic systems?
- Methodology : Apply density functional theory (DFT) to model electron density around the α,β-unsaturated carbonyl system. Use software like Gaussian or ORCA to simulate reaction pathways (e.g., Diels-Alder reactions) and compare with experimental kinetic data. Validate predictions using isotopic labeling or substituent effects .
- Data Contradiction : If experimental rates deviate from simulations, re-examine solvent effects or transition-state approximations in the model .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural elucidation?
- Methodology : Reconcile NMR chemical shifts with X-ray diffraction results by checking for dynamic effects (e.g., tautomerism) or crystal packing distortions. Use variable-temperature NMR to probe conformational flexibility. If discrepancies persist, refine the crystallographic model in SHELXL with higher-order restraints or twinning corrections .
Q. How can researchers design a robust bioactivity assay for 3-propylhex-2-enoic acid derivatives?
- Methodology :
Hypothesis : Test antimicrobial or enzyme-inhibitory effects (e.g., lipoxygenase inhibition).
Experimental Design : Use microplate readers for high-throughput screening. Include positive/negative controls and triplicate runs to ensure reproducibility.
Data Analysis : Apply ANOVA to compare IC₅₀ values and assess statistical significance (p < 0.05). Address outliers via Grubbs’ test .
Data Integration and Reporting
Q. How should conflicting literature data on 3-propylhex-2-enoic acid’s thermodynamic properties be addressed?
- Methodology : Conduct a systematic review using PRISMA guidelines. Compare reported melting points, solubilities, or enthalpies of formation across databases (e.g., NIST, PubChem). Replicate key measurements under standardized conditions (e.g., IUPAC protocols) and publish errata if systematic errors are identified .
Key Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
